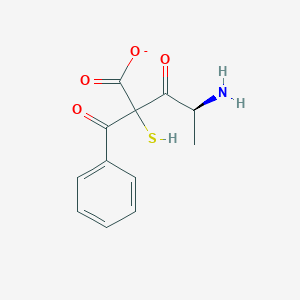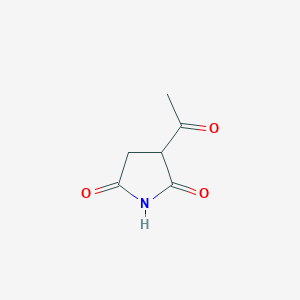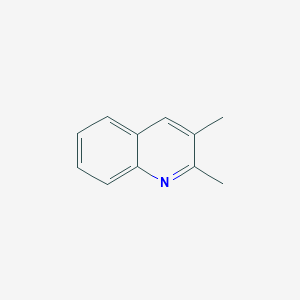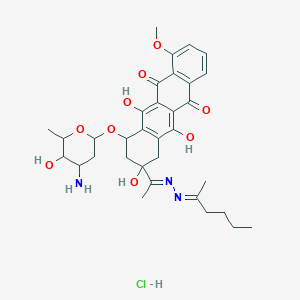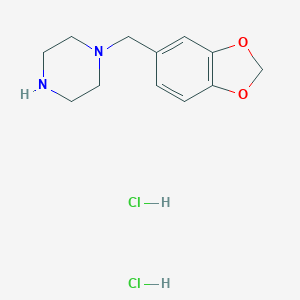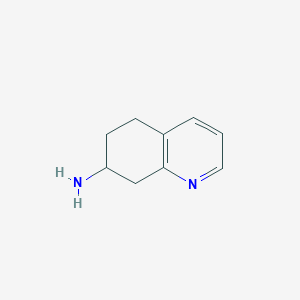
5,6,7,8-Tetrahydroquinolin-7-amine
货号 B161944
CAS 编号:
133091-81-3
分子量: 148.2 g/mol
InChI 键: WRFZQXPAFCXTTC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
5,6,7,8-Tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C9H12N2 . It is a versatile material used in scientific research.
Synthesis Analysis
A series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines have been prepared and used in individually reacting with iron chloride under nitrogen atmosphere to form their iron (II) complexes . Another study reported the synthesis of a series of novel tetrahydroquinolinones and assessed their ability to inhibit CRC growth and proliferation by evoking cellular stress through ROS .Molecular Structure Analysis
The molecular weight of 5,6,7,8-Tetrahydroquinolin-7-amine is 148.20500 . The molecular formula is C9H12N2 .Chemical Reactions Analysis
In a study, five types of N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines (R = H L1, Me L2, i Pr L3, Cl L4, Ph L5) along with one example of an N-isopropyl-5,6,7,8-tetrahydroquinolin-8-amine (L6) have been prepared and employed as neutral ligand supports for zinc (II) chloride complexes .科研应用
Enzymatic Resolution and Chiral Synthesis
- Spontaneous enzymatic dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline was observed using Candida antarctica Lipase B. This process achieved a yield of >60% of (R)-acetamide from racemic amine, demonstrating a pathway for enantioselective synthesis (Crawford, Skerlj, & Bridger, 2007).
Chemical Synthesis and Reactions with Sodium and Potassium Amides
- The interaction of polyfluorinated quinolines, including 5,6,7,8-tetrahydroquinoline derivatives, with sodium or potassium amide in liquid ammonia leads to nucleophile addition and amination, showcasing its potential in synthetic chemistry (Gurskaya, Selivanova, & Shteingarts, 2012).
Biological Activity and Inhibition of Enzymes
- Tetrahydroquinazoline derivatives, closely related to tetrahydroquinoline, have been explored as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, indicating potential antitumor and antimicrobial applications (Gangjee, Zaveri, Kothare, & Queener, 1995).
Chelate Synthesis for Complex Formation
- Tetrahydroquinazolinone derivatives, related to tetrahydroquinoline, have been synthesized for potential use in preparing boron chelate complexes, highlighting their applicability in complex formation and coordination chemistry (Dorokhov & Present, 1994).
Pharmacological Research - 5-HT2C Receptor Agonists
- Tetrahydroquinoline-based tricyclic amines, which include tetrahydroquinoline structures, have been investigated as potent and selective agonists of the 5-HT2C receptor, a target of interest in neuropsychopharmacology (Schrader et al., 2016).
Preparation Methods and Synthetic Applications
- Catalytic hydrogenation techniques have been employed for the preparation of amino-substituted tetrahydroquinolines, demonstrating a versatile methodology in organic synthesis (Skupinska, McEachern, Skerlj, & Bridger, 2002).
Synthesis and Characterization of Derivatives
- One-pot multicomponent reactions have been used to synthesize tetrahydro derivatives of quinazoline-2-amine, showcasing the efficiency and versatility of such methods in organic chemistry (Tugcu & Turhan, 2018).
Transfer Hydrogenation Catalysis
- Research involving ruthenium(ii) chelates with tetrahydroquinoline structures has led to efficient catalysts for the transfer hydrogenation of ketones, highlighting the role of these compounds in catalysis (Li et al., 2018).
Safety And Hazards
性质
IUPAC Name |
5,6,7,8-tetrahydroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-2,5,8H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZQXPAFCXTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564536 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-7-amine | |
CAS RN |
133091-81-3 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


This compound was prepared from ammonium acetate (1 54 g, 20 mmol) and 5,6-dihydroquinoline (2.31 g, 10 mmol) using the method described in Example 36 and ethyl acetate instead of ether as the extracting solvent.



免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

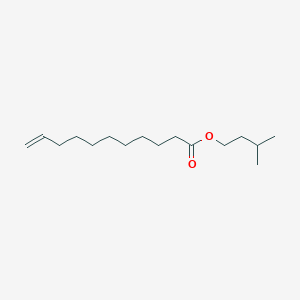
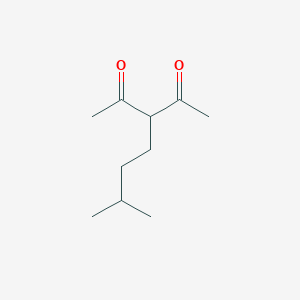
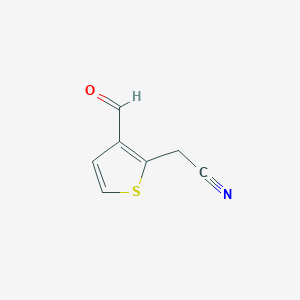
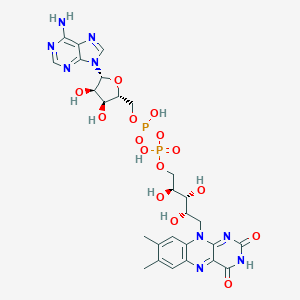
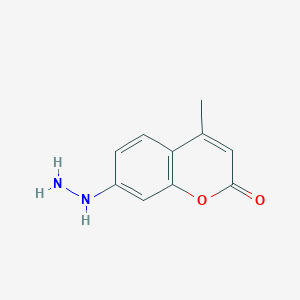
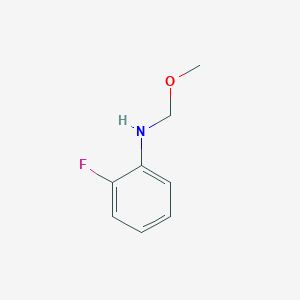
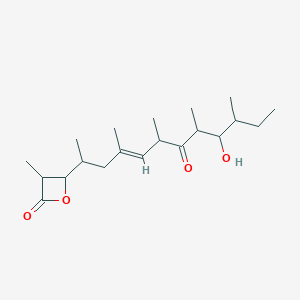
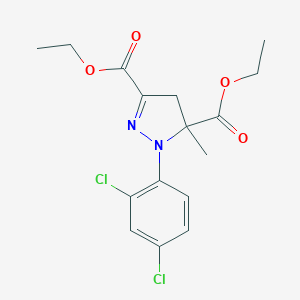
![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)
